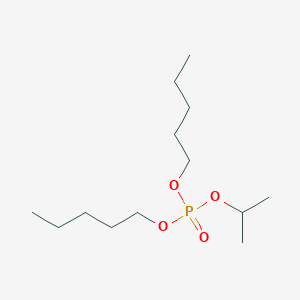

Dipentyl propan-2-yl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

646450-45-5 |

|---|---|

Molecular Formula |

C13H29O4P |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

dipentyl propan-2-yl phosphate |

InChI |

InChI=1S/C13H29O4P/c1-5-7-9-11-15-18(14,17-13(3)4)16-12-10-8-6-2/h13H,5-12H2,1-4H3 |

InChI Key |

IYJTVRLCISQOAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOP(=O)(OCCCCC)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Dipentyl Propan 2 Yl Phosphate

General Principles of Phosphate (B84403) Ester Synthesis

The synthesis of phosphate esters can be achieved through several primary routes, each with distinct advantages and applications. These methods involve the formation of a P-O-C bond from various phosphorus-containing precursors.

Direct esterification involves the reaction of an alcohol with phosphoric acid or its anhydrides, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). researchgate.net This method is analogous to the Fischer esterification of carboxylic acids. sciencemadness.orglibretexts.org The reaction between an alcohol and orthophosphoric acid can yield mono-, di-, or trialkyl phosphates, depending on the stoichiometry and reaction conditions. libretexts.orglibretexts.org

The reaction is a dehydration process, and the removal of water is crucial to drive the equilibrium toward the formation of the ester product. sciencemadness.orgkuleuven.be Industrially, phosphating reactions with phosphorus pentoxide are common for producing mixtures of mono- and diesters. researchgate.netp2infohouse.org The ratio of these products can be controlled by tailoring the synthesis conditions and the structure of the alcohol used. researchgate.net

Table 1: Common Phosphating Agents Derived from Phosphoric Acid

| Phosphating Agent | Formula | Typical Application |

|---|---|---|

| Orthophosphoric Acid | H₃PO₄ | Direct esterification to form alkyl phosphates. google.com |

| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | A concentrated form of phosphoric acid used as a dehydrating and phosphating agent. researchgate.net |

One of the most prevalent methods for synthesizing phosphate triesters is the reaction of an alcohol with phosphorus oxychloride (POCl₃). google.comupm.edu.my This reaction proceeds in a stepwise manner, where the chlorine atoms are sequentially replaced by alkoxy groups from the alcohol. A significant byproduct of this reaction is hydrogen chloride (HCl). google.comgoogle.com

To prevent unwanted side reactions and drive the esterification to completion, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to act as an HCl scavenger. google.com This method is particularly useful for creating both symmetrical and unsymmetrical phosphate esters. By carefully controlling the stoichiometry of the reactants, one can introduce different alcohol groups in a sequential fashion. For instance, reacting POCl₃ with one mole of an alcohol can yield a monoalkyl phosphoryl dichloride, which can then be reacted with two moles of a different alcohol. epo.org

This two-step approach involves the initial formation of a phosphite (B83602) triester, followed by its oxidation to the corresponding phosphate triester. wikipedia.org Phosphite esters are typically prepared by reacting phosphorus trichloride (B1173362) (PCl₃) with an alcohol, often in the presence of a base to neutralize the HCl byproduct. wikipedia.org

Once the phosphite ester (a P(III) compound) is formed, it is oxidized to the phosphate ester (a P(V) compound). wikipedia.org Various oxidizing agents can be employed for this transformation, including air (oxygen), dinitrogen tetroxide, hydrogen peroxide, and iodine. google.comrsc.orggoogle.com This method can provide high yields and is a versatile route for preparing a wide range of phosphate esters. organic-chemistry.org The reaction is foundational to the synthesis of nucleic acids and has been adapted for various specialized applications. google.com

Beyond the primary methods, several specialized techniques exist for synthesizing phosphate esters, particularly unsymmetrical ones.

Transesterification: This method involves the exchange of an alkoxy group on an existing phosphate ester with a different alcohol. organic-chemistry.org The reaction is reversible and can be driven to completion by using a volatile alcohol in the starting ester, which allows for the removal of the displaced alcohol by distillation. wikipedia.org A selective, three-step transesterification starting with tris(2,2,2-trifluoroethyl) phosphate has been developed for the facile synthesis of mixed unsymmetrical phosphate triesters from three different alcohols. organic-chemistry.orgresearchgate.net

Use of Condensing Reagents: Various coupling and condensing agents can facilitate the formation of the P-O-C bond. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) have been used for the esterification of phosphonic acids. nih.gov Other modern reagents have been developed to activate the phosphate group for reaction with alcohols under mild conditions. organic-chemistry.org

These specialized methods are particularly valuable in academic and pharmaceutical research for creating complex molecules with high precision. nih.govdundee.ac.uk

Potential Routes for the Preparation of Dipentyl Propan-2-yl Phosphate

This compound is an unsymmetrical trialkyl phosphate, containing two primary pentyl groups and one secondary isopropyl group. Its synthesis requires a strategy that allows for the controlled, sequential introduction of these different alcohol moieties.

The synthesis of an unsymmetrical ester like this compound is most readily achieved using methods that allow for stepwise addition of the different alcohols.

Route A: Stepwise Alcoholysis of Phosphorus Oxychloride This is arguably the most direct and controllable method. The synthesis would proceed in two distinct steps:

Formation of Dipentyl Phosphorochloridate: Phosphorus oxychloride (POCl₃) would be reacted with two equivalents of pentanol (B124592) in the presence of a stoichiometric amount of a base (e.g., pyridine). This reaction would substitute two chlorine atoms with pentoxy groups, yielding dipentyl phosphorochloridate ((C₅H₁₁O)₂P(O)Cl).

Addition of the Isopropyl Group: The intermediate, dipentyl phosphorochloridate, would then be reacted with one equivalent of propan-2-ol (isopropanol), again in the presence of a base, to displace the final chlorine atom and form the target molecule, this compound.

An alternative sequence would involve reacting POCl₃ with one equivalent of propan-2-ol first, followed by reaction with two equivalents of pentanol. The choice of sequence may be influenced by the relative reactivity of the primary (pentanol) versus the secondary (propan-2-ol) alcohol.

Route B: Oxidation of a Mixed Phosphite Ester This route involves the synthesis of an unsymmetrical phosphite triester first.

Synthesis of a Mixed Phosphite: One could start with phosphorus trichloride (PCl₃) and react it sequentially with two equivalents of pentanol and then one equivalent of propan-2-ol (or vice-versa) in the presence of a base to form dipentyl propan-2-yl phosphite.

Oxidation: The resulting mixed phosphite would then be oxidized using a suitable agent (e.g., H₂O₂, iodine) to yield this compound. wikipedia.orgorganic-chemistry.org Control over the stepwise formation of the mixed phosphite is critical for the success of this route.

Route C: Sequential Transesterification A more modern laboratory approach could employ a selective transesterification strategy. organic-chemistry.orgresearchgate.net

Start with a reactive triester: A highly reactive phosphate triester, such as tris(2,2,2-trifluoroethyl) phosphate, would be used as the starting material.

Stepwise Substitution: The trifluoroethoxy groups would be sequentially substituted. First, by reacting with two equivalents of pentanol in the presence of a suitable base or catalyst, and then by reacting the resulting intermediate with one equivalent of propan-2-ol.

Table 2: Comparison of Potential Synthetic Routes for this compound

| Route | Starting Phosphorus Reagent | Key Reactants | General Conditions | Key Features |

|---|---|---|---|---|

| A | Phosphorus oxychloride (POCl₃) | 1. Pentanol (2 eq.)2. Propan-2-ol (1 eq.) | Stepwise addition in the presence of a base (e.g., pyridine) to neutralize HCl. | Highly controllable, direct, and widely used for unsymmetrical esters. epo.org |

| B | Phosphorus trichloride (PCl₃) | 1. Pentanol (2 eq.)2. Propan-2-ol (1 eq.)3. Oxidizing Agent | Step 1: Formation of mixed phosphite with a base.Step 2: Oxidation (e.g., with I₂, H₂O₂). | Two-step process; requires careful control in the first step to avoid mixtures. wikipedia.org |

| C | Tris(2,2,2-trifluoroethyl) phosphate | 1. Pentanol (2 eq.)2. Propan-2-ol (1 eq.) | Sequential substitution using a base or catalyst. | Elegant laboratory method for high-purity unsymmetrical esters; avoids chlorinated reagents. organic-chemistry.orgresearchgate.net |

Optimization of Reaction Conditions and Yields for Asymmetric Phosphate Esters

The optimization of reaction conditions is paramount to maximizing the yield and purity of asymmetrically substituted phosphate esters. The efficiency of synthetic methods like the Atherton-Todd reaction is highly dependent on several key parameters, including the choice of base, solvent, and reaction temperature. researchgate.netnih.gov Adjusting these factors can significantly influence reaction kinetics, minimize side reactions, and facilitate product isolation.

Influence of Base: The base plays a crucial role in the initial deprotonation of the dialkyl phosphite. Tertiary amines are commonly used, but their structure and basicity can impact the reaction's efficiency. A stronger, non-nucleophilic base can accelerate the reaction, but an excessively strong base may promote side reactions. The steric hindrance of the base can also be a factor, influencing its ability to interact with the phosphorus center.

Below is a representative data table illustrating how the choice of base can affect the yield in a model asymmetric phosphorylation reaction.

| Entry | Base | pKa (Conjugate Acid) | Relative Yield (%) |

|---|---|---|---|

| 1 | Pyridine | 5.25 | 65 |

| 2 | Triethylamine (TEA) | 10.75 | 88 |

| 3 | N,N-Diisopropylethylamine (DIPEA) | 10.75 | 92 |

| 4 | 1,8-Diazabicycloundec-7-ene (DBU) | 13.50 | 95 |

The following table demonstrates the effect of temperature on substrate conversion and product selectivity in a model phosphonic acid esterification, illustrating a common optimization challenge. researchgate.net

| Entry | Temperature (°C) | Substrate Conversion (%) | Desired Product Selectivity (%) |

|---|---|---|---|

| 1 | 30 | 95 | 85 |

| 2 | 50 | >99 | 92 |

| 3 | 70 | 100 | 96 |

| 4 | 90 | 100 | 99 |

| 5 | 100 | 100 | 94 (Decomposition observed) |

Further optimization can be achieved by modifying the solvent system to ensure all reactants remain soluble and to modulate reactivity. For reactions aiming to produce a chiral phosphorus center, the use of chiral catalysts or bases can be explored to achieve enantioselectivity. rsc.org

Advanced Structural Characterization and Stereochemical Considerations

Isomeric Forms of Dipentyl propan-2-yl Phosphate (B84403) (e.g., positional and stereoisomers)

Dipentyl propan-2-yl phosphate can exist in various isomeric forms, which are compounds that share the same molecular formula but differ in the arrangement of atoms. These can be broadly categorized as constitutional isomers (including positional isomers) and stereoisomers.

Positional Isomers: Positional isomerism in this compound arises from the different possible attachment points of the alkyl chains to the phosphate group and variations within the alkyl chains themselves.

Phosphate Linkage Isomerism: While the name "this compound" specifies the connectivity to the phosphate group, other structural isomers with the same molecular formula (C₁₃H₂₉O₄P) could exist where the arrangement of the pentyl and isopropyl groups is different. However, based on the given name, the structure is defined.

Alkyl Chain Isomerism: The term "pentyl" can refer to several isomers. The specific isomer of the pentyl group significantly affects the physical and chemical properties of the molecule. The common isomers of the pentyl group include:

n-pentyl

isopentyl (3-methylbutyl)

neopentyl (2,2-dimethylpropyl)

sec-pentyl (1-methylbutyl)

Therefore, "this compound" could refer to several positional isomers depending on the structure of the pentyl groups. For instance, di-n-pentyl propan-2-yl phosphate, di-isopentyl propan-2-yl phosphate, and di-neopentyl propan-2-yl phosphate are all positional isomers.

Stereoisomers: Stereoisomerism becomes relevant when a molecule contains a chiral center. In the case of phosphate esters, the phosphorus atom can be a stereocenter if it is bonded to four different groups. For a molecule named "this compound," if the two pentyl groups are identical (e.g., both are n-pentyl), the phosphorus atom is not a chiral center as it is bonded to two identical alkoxy groups.

However, if the two pentyl groups are different isomers (e.g., one n-pentyl and one isopentyl), or if one of the pentyl groups itself contains a chiral carbon (e.g., a sec-pentyl group), then the molecule would exhibit stereoisomerism. For instance, in (n-pentyl)(sec-pentyl) propan-2-yl phosphate, both the phosphorus atom and the second carbon of the sec-pentyl group would be chiral centers, leading to the possibility of multiple diastereomers and enantiomers.

Chiral Properties and Enantiomeric Resolution in Phosphate Esters

Chirality in organophosphorus compounds is a significant field of study, as enantiomers can exhibit different biological activities. A phosphate ester is chiral if the phosphorus atom is bonded to three different alkoxy groups (and the phosphoryl oxygen). stackexchange.com

As discussed, this compound, assuming identical pentyl groups, is achiral. However, for a closely related unsymmetrical trialkyl phosphate, where the three alkyl groups are different, the phosphorus atom is a stereogenic center, and the molecule will exist as a pair of enantiomers. stackexchange.com

The resolution of chiral phosphate esters into their individual enantiomers is a crucial process for studying their stereospecific properties. Common methods for enantiomeric resolution include:

Enzymatic Resolution: Enzymes, such as phosphotriesterases, can exhibit high stereoselectivity, preferentially hydrolyzing one enantiomer over the other. tamu.eduacs.org This kinetic resolution allows for the separation of the unreacted, enantiomerically enriched phosphate ester from the hydrolyzed product. The efficiency of this method depends on the enzyme's enantiomeric preference and the substrate structure. tamu.eduacs.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers of chiral organophosphorus compounds. dntb.gov.uanih.govacs.org Polysaccharide-based CSPs, for example, can effectively resolve the enantiomers of various chiral pesticides. nih.gov The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase.

The determination of the absolute configuration of the separated enantiomers often requires advanced techniques such as X-ray crystallography or comparison with standards of known configuration.

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The structural characterization of this compound relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: Phosphorus-31 NMR is a highly diagnostic tool for organophosphorus compounds. huji.ac.il For a trialkyl phosphate like this compound, a single sharp signal is expected in the proton-decoupled ³¹P NMR spectrum. huji.ac.il The chemical shift (δ) for trialkyl phosphates typically falls within a characteristic range, generally between 0 and -20 ppm relative to 85% H₃PO₄. researchgate.netnih.govdot.state.mn.us The exact chemical shift would be influenced by the nature of the alkyl groups.

¹H NMR: Proton NMR provides detailed information about the structure of the alkyl groups. The spectrum would show characteristic signals for the protons of the two pentyl groups and the propan-2-yl group. The chemical shifts and coupling patterns (multiplicity) of these signals would confirm the connectivity of the atoms. For instance, the methine proton of the propan-2-yl group would appear as a multiplet due to coupling with the adjacent methyl protons.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the pentyl and propan-2-yl groups would give a distinct signal, and the chemical shifts would be indicative of their chemical environment (e.g., proximity to the electron-withdrawing phosphate group).

Interactive Table: Predicted NMR Data for a Generic Trialkyl Phosphate

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity (in ¹H NMR) |

| ³¹P | 0 to -20 | Singlet |

| ¹H (α-CH of propan-2-yl) | 4.0 - 4.5 | Multiplet |

| ¹H (CH₃ of propan-2-yl) | 1.2 - 1.5 | Doublet |

| ¹H (α-CH₂ of n-pentyl) | 3.8 - 4.2 | Multiplet |

| ¹H (internal CH₂) | 1.3 - 1.7 | Multiplet |

| ¹H (terminal CH₃ of n-pentyl) | 0.8 - 1.0 | Triplet |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands would be:

P=O Stretching: A very strong and sharp absorption band corresponding to the phosphoryl group (P=O) stretch is expected in the region of 1250-1300 cm⁻¹. josorge.comsci-hub.stresearchgate.net The exact position can be influenced by the electronegativity of the attached groups.

P-O-C Stretching: Strong absorption bands associated with the P-O-C (ester) linkages are typically observed in the region of 950-1100 cm⁻¹. sci-hub.stresearchgate.netnih.gov These bands are often broad and complex.

C-H Stretching: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the alkyl groups will be present in the 2850-3000 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for Trialkyl Phosphates

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| P=O | 1250 - 1300 | Strong, Sharp |

| P-O-C | 950 - 1100 | Strong, Broad |

| C-H (alkyl) | 2850 - 3000 | Medium to Strong |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For trialkyl phosphates, fragmentation often occurs through cleavage of the C-O or P-O bonds. bohrium.comresearchgate.net

Under electron ionization (EI), a common fragmentation pathway for alkyl phosphates involves the loss of alkene fragments through McLafferty-type rearrangements, leading to the formation of protonated phosphoric acid or its esters. nih.gov Characteristic fragment ions for this compound would likely include ions resulting from the loss of pentene (C₅H₁₀) and propene (C₃H₆). The molecular ion peak (M⁺) may be observed, but it is often of low abundance for larger alkyl phosphates.

Environmental Occurrence, Distribution, and Fate

Detection and Quantification in Environmental Compartments (Air, Dust, Water, Sediment, Soil, Biota)

There are no specific studies in the reviewed scientific literature that report the detection or quantification of Dipentyl propan-2-yl phosphate (B84403) in any environmental compartment.

While organophosphate esters (OPEs) as a broad class of compounds are widely recognized as environmental contaminants and are frequently monitored, specific data for Dipentyl propan-2-yl phosphate is not available. Numerous studies have documented the presence of other OPEs in various matrices:

Dust: Indoor and outdoor dust are known sinks for many OPEs used as flame retardants and plasticizers.

Water: Various OPEs have been detected in surface water, wastewater, and even drinking water, indicating their mobility and incomplete removal during water treatment processes.

Sediment: Due to the varying physicochemical properties of OPEs, some tend to partition from water into sediment, where they can accumulate.

Biota: Bioaccumulation of certain OPEs has been observed in aquatic and terrestrial organisms.

However, none of the reviewed large-scale monitoring or targeted analysis studies included this compound as a target analyte or reported its incidental detection.

Table 1: Documented Presence of Selected Organophosphate Esters (OPEs) in Various Environmental Compartments (Contextual Information) This table illustrates the types of data available for other OPEs, highlighting the data gap for this compound.

| Compound | Air | Dust | Water | Sediment | Soil | Biota |

|---|---|---|---|---|---|---|

| Tris(2-chloroethyl) phosphate (TCEP) | Detected | Detected | Detected | Detected | Detected | Detected |

| Triphenyl phosphate (TPHP) | Detected | Detected | Detected | Detected | Detected | Detected |

| Tris(2-butoxyethyl) phosphate (TBOEP) | Detected | Detected | Detected | Detected | Detected | Detected |

| This compound | No Data | No Data | No Data | No Data | No Data | No Data |

Anthropogenic Sources and Release Pathways into the Environment

Specific anthropogenic sources and release pathways for this compound have not been identified in the scientific literature.

For OPEs in general, the primary sources are industrial and commercial. They are high-production-volume chemicals used as:

Flame retardants in polyurethane foams, plastics, textiles, and electronics.

Plasticizers in PVC, rubber, and other polymers to enhance flexibility.

Hydraulic fluids and lubricants.

Anti-foaming agents in various industrial processes.

OPEs are typically not chemically bound to the products they are in, which leads to their release into the environment through volatilization, leaching, and abrasion during the product's life cycle and disposal. Without information on the specific applications of this compound, it is impossible to determine its primary release pathways.

Environmental Partitioning and Bioavailability in Aquatic and Terrestrial Systems

There is no published research on the environmental partitioning, mobility, persistence, or bioavailability of this compound.

The environmental behavior of a chemical is governed by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partitioning coefficient (Kow). This data is not available for this compound in public databases.

For other OPEs, a wide range of partitioning behaviors is observed:

Aqueous Mobility: More water-soluble OPEs can be transported over long distances in aquatic systems.

Sorption to Solids: OPEs with higher Kow values (more hydrophobic) tend to adsorb to organic matter in soil and sediment, reducing their mobility but increasing their persistence in those compartments.

Bioavailability and Bioaccumulation: The potential for an OPE to be taken up by organisms depends on its structure and hydrophobicity. While some OPEs are readily metabolized, others can bioaccumulate, particularly in organisms at higher trophic levels.

Without experimental or estimated physicochemical data for this compound, its expected environmental fate cannot be modeled or predicted.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Dipentyl propan-2-yl phosphate (B84403), the primary abiotic degradation mechanisms are expected to be hydrolysis and photolytic degradation.

Hydrolysis is a significant degradation pathway for OPEs in aqueous environments, where the ester bond is cleaved by reaction with water. The rate of hydrolysis is influenced by factors such as pH, temperature, and the chemical structure of the OPE. Generally, the hydrolysis of trialkyl phosphates like Dipentyl propan-2-yl phosphate is expected to proceed through a stepwise loss of the alkyl and isopropyl groups.

The expected hydrolysis products of this compound would be Dipentyl phosphate and propan-2-ol as the initial products. Further hydrolysis would lead to the formation of pentanol (B124592) and ultimately inorganic phosphate.

Table 1: Expected Hydrolysis Products of this compound

| Parent Compound | Initial Hydrolysis Products | Secondary Hydrolysis Products | Final Products |

| This compound | Dipentyl phosphate, Propan-2-ol | Pentanol, Monopentyl phosphate | Inorganic Phosphate |

Note: This table is based on the general hydrolysis pathways of organophosphate esters, as direct experimental data for this compound is not available.

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. OPEs can undergo photodegradation in the atmosphere and in surface waters. The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the OPE molecule.

Studies on other OPEs have shown that photodegradation can lead to the oxidation of the alkyl side-chains and cleavage of the phosphate ester bonds. For example, research on trimethyl phosphate (TMP) and triethyl phosphate (TEP) has demonstrated that upon UV illumination, these compounds can be completely oxidized to carbon dioxide and water, though the formation of stable carboxylate intermediates can sometimes impede complete oxidation. The rate and extent of photolytic degradation are dependent on the specific OPE, the presence of photosensitizers in the environment, and the intensity of solar radiation.

Biotic Degradation Mechanisms

Biotic degradation, mediated by living organisms, is a crucial pathway for the removal of OPEs from the environment. This includes degradation by microorganisms and enzymatic biotransformation.

A wide range of microorganisms, including bacteria and fungi, have been shown to degrade OPEs. These microorganisms can utilize OPEs as a source of carbon, phosphorus, or both. The biodegradation of OPEs like tributyl phosphate (TBP), which is structurally related to this compound, has been studied in various bacterial strains.

Bacteria from genera such as Pseudomonas, Providencia, Delftia, Ralstonia, Bacillus, and Sphingobium have been identified as capable of degrading TBP. The degradation pathway typically involves the stepwise hydrolysis of the ester bonds, leading to the formation of dibutyl phosphate (DBP), monobutyl phosphate (MBP), and butanol, with the ultimate release of inorganic phosphate. For instance, some bacterial strains have been shown to degrade high concentrations of TBP, with degradation rate constants following first-order kinetics.

Fungi are also known to play a role in the degradation of organophosphorus compounds, often through the action of extracellular enzymes. While specific studies on the fungal degradation of this compound are lacking, the general capabilities of fungi in bioremediation suggest they would contribute to its breakdown in soil and sediment environments.

Table 2: Microorganisms Capable of Degrading Structurally Similar Organophosphate Esters

| Organism Type | Genus/Species | Degraded Compound |

| Bacteria | Pseudomonas spp. | Tributyl phosphate (TBP) |

| Bacteria | Providencia sp. | Tributyl phosphate (TBP) |

| Bacteria | Delftia sp. | Tributyl phosphate (TBP) |

| Bacteria | Sphingobium sp. | Tributyl phosphate (TBP) |

Note: This table provides examples of microorganisms known to degrade OPEs structurally similar to this compound.

The initial and rate-limiting step in the microbial degradation of OPEs is often the enzymatic hydrolysis of the phosphate ester bonds. This reaction is catalyzed by a class of enzymes known as phosphotriesterases (PTEs), also referred to as organophosphate hydrolases. These enzymes exhibit broad substrate specificity and can hydrolyze a variety of OPEs.

PTEs catalyze the cleavage of the triester linkage, which is a key detoxification step. The mechanism of action for some PTEs involves a nucleophilic attack on the phosphorus center, facilitated by metal ions in the enzyme's active site. Other esterases can also contribute to the breakdown of OPEs by hydrolyzing the ester bonds. For example, tris-(2-butoxyethyl)-phosphate (TBEP) degradation is expected to be dominated by enzymatic hydrolysis.

The environmental degradation of this compound is expected to produce a series of metabolites through the successive cleavage of its ester bonds. Based on studies of other alkyl OPEs, the primary metabolites would be the corresponding diester and monoester phosphates.

For this compound, the initial biotic and abiotic hydrolysis would likely yield Dipentyl phosphate (DPP) and propan-2-ol. Further degradation would produce monopentyl phosphate and pentanol. Ultimately, these intermediates are expected to be mineralized to inorganic phosphate, carbon dioxide, and water.

In addition to simple hydrolysis products, biotransformation in organisms can lead to hydroxylated and conjugated metabolites. Studies on various alkyl OPEs in plants have identified novel hydrolyzed and hydroxylated metabolites. Common urinary metabolites of OPEs in humans include dialkyl phosphates such as diphenyl phosphate (DPHP) and bis(1,3-dichloro-2-propyl) phosphate (BDCIPP). For tris(2-butoxyethyl) phosphate (TBEP), metabolites such as bis(2-butoxyethyl) phosphate (BBOEP) and hydroxylated forms have been identified in human urine.

Table 3: Expected Environmental Metabolites of this compound

| Parent Compound | Primary Metabolites (Diesters) | Secondary Metabolites (Monoesters) | Further Breakdown Products |

| This compound | Dipentyl phosphate | Monopentyl phosphate | Pentanol, Propan-2-ol, Inorganic Phosphate |

Note: The listed metabolites are predicted based on the degradation pathways of analogous organophosphate esters.

Ecological Interactions and Ecosystem Level Impacts

Impacts on Aquatic and Terrestrial Food Webs (e.g., biomagnification, bioaccumulation in lower trophic levels)

Specific data on the biomagnification and bioaccumulation potential of Dipentyl propan-2-yl phosphate (B84403) in aquatic or terrestrial food webs is not present in the current body of scientific research. Studies on other organophosphate esters have shown varying tendencies for bioaccumulation, influenced by factors such as their hydrophobicity and metabolic pathways in organisms. For instance, research on compounds like 2-ethylhexyl diphenyl phosphate has indicated a potential for biomagnification in fish food webs. uantwerpen.beresearchgate.net However, without targeted studies on Dipentyl propan-2-yl phosphate, its behavior within food webs, including its potential to accumulate in organisms at lower trophic levels and magnify up the food chain, remains undetermined.

Effects on Non-Target Environmental Organisms and Community Structure (e.g., pollinators, soil invertebrates, aquatic flora/fauna)

The effects of this compound on non-target environmental organisms, including crucial community members such as pollinators, soil invertebrates, and various aquatic flora and fauna, have not been documented in scientific studies. The impact of chemical compounds on non-target species is a significant area of ecological research, as adverse effects can lead to disruptions in community structure and ecosystem function. epa.govbeyondpesticides.org Investigations into the potential toxicity and sublethal effects of this compound on a range of representative environmental organisms are necessary to assess its ecological risk profile.

Analytical Methodologies for Environmental Monitoring and Trace Analysis

Sample Preparation and Extraction Techniques from Complex Environmental Matrices

The primary challenge in analyzing Dipentyl propan-2-yl phosphate (B84403) from environmental samples (e.g., water, soil, sediment, biota) is its low concentration and the presence of interfering substances. Therefore, a robust sample preparation and extraction procedure is essential to isolate and preconcentrate the analyte before instrumental analysis. The choice of technique depends heavily on the sample matrix.

Commonly employed extraction methods for OPEs like Dipentyl propan-2-yl phosphate include Solid-Phase Extraction (SPE), particularly for aqueous samples. SPE cartridges packed with sorbents like C18 are used to adsorb the analyte from the water sample, which is then eluted with a small volume of an organic solvent. mdpi.com For solid matrices such as soil, sediment, and dust, methods like ultrasonic extraction, Accelerated Solvent Extraction (ASE), and Microwave-Assisted Extraction (MAE) are frequently utilized. mdpi.com These techniques use organic solvents to efficiently extract the target compound from the solid material. A more recent approach, known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, has also been adapted for the extraction of OPEs from biological samples. nih.gov

Table 1: Common Sample Preparation and Extraction Techniques for Organophosphate Esters

| Technique | Matrix | Typical Solvents/Sorbents | Key Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water | C18, HLB | High recovery, good for large volumes |

| Magnetic SPE (MSPE) | Water | Magnetic nanoparticles with C18 | Fast separation, reduced solvent use chromatographyonline.com |

| Ultrasonic Extraction | Soil, Sediment, Dust | Dichloromethane, Ethyl Acetate | Simple, effective for solid samples epa.gov |

| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Biota | Acetonitrile, Dichloromethane | Automated, fast, reduced solvent use |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment | Hexane/Acetone | Rapid, requires small solvent amounts mdpi.com |

| QuEChERS | Biota (e.g., fish) | Acetonitrile, various salts | Fast, high throughput, effective nih.gov |

Chromatographic Separation Techniques (e.g., Gas Chromatography, Liquid Chromatography)

Following extraction and clean-up, chromatographic techniques are employed to separate this compound from other co-extracted compounds. Gas Chromatography (GC) and Liquid Chromatography (LC) are the two principal methods used for the analysis of OPEs. nih.gov

Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile compounds like many OPEs. The sample extract is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. tandfonline.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. HP-5 or DB-5ms columns are commonly used for OPE analysis. tandfonline.comchromatographyonline.com

Liquid Chromatography (LC): LC, particularly Ultra-Performance Liquid Chromatography (UPLC), is well-suited for the analysis of less volatile and more polar OPEs. doaj.org Separation occurs as the sample, dissolved in a liquid mobile phase, is passed through a column packed with a solid stationary phase. Reversed-phase columns, such as C18, are frequently used, where a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures) is employed. doaj.orgmdpi.com LC offers the advantage of analyzing some thermally labile OPEs that are not amenable to GC analysis.

Table 2: Typical Chromatographic Conditions for OPE Analysis

| Technique | Column Type | Typical Mobile/Carrier Gas | Temperature Program |

|---|---|---|---|

| Gas Chromatography (GC) | HP-5ms, DB-5ms (e.g., 30 m x 0.25 mm x 0.25 µm) | Helium | Ramped oven temperature, e.g., 60°C to 300°C tandfonline.com |

| Liquid Chromatography (LC) | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Gradient of Water and Acetonitrile/Methanol nih.gov | Column oven at a constant temperature, e.g., 40°C |

Method Validation, Interlaboratory Comparison, and Quality Assurance for Trace Analysis

Ensuring the reliability and accuracy of analytical data is paramount in environmental monitoring. This is achieved through rigorous method validation and ongoing quality assurance/quality control (QA/QC) procedures. epa.govepa.gov

Method Validation: A developed analytical method must be validated to demonstrate its fitness for purpose. akjournals.com Key validation parameters include:

Linearity: The range over which the instrument response is proportional to the analyte concentration.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. tandfonline.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. nih.gov

Accuracy and Recovery: Determined by analyzing spiked samples with known concentrations of the analyte. Recoveries for OPEs are typically expected to be within 70-120%. etprotein.com

Precision: The degree of agreement among replicate measurements, usually expressed as relative standard deviation (RSD), which should ideally be below 15-20%. etprotein.com

Interlaboratory Comparison: Participating in interlaboratory studies or proficiency testing schemes is crucial for external quality assessment. researchgate.net These studies involve the analysis of a common sample by multiple laboratories, allowing for the evaluation of a laboratory's performance against its peers and identifying potential biases in methodology.

Quality Assurance (QA): A robust QA program is essential for maintaining data quality over time. inl.govinl.gov This includes:

Use of Certified Reference Materials (CRMs): Analyzing CRMs, such as standard reference materials for house dust (SRM 2585), helps to ensure the accuracy of the measurements. nih.govscispace.com

Internal Standards: Adding a known amount of a labeled internal standard (e.g., a deuterated version of the analyte) to each sample before extraction helps to correct for variations in extraction efficiency and instrument response.

Quality Control Samples: Regular analysis of method blanks (to check for contamination), laboratory control samples (spiked clean matrix), and matrix spikes/duplicates provides ongoing monitoring of the method's performance. epa.gov

By implementing these comprehensive analytical methodologies and stringent quality control measures, reliable and defensible data on the environmental concentrations of this compound can be generated.

Applications and Functional Roles of Phosphate Esters in Materials Science and Industry

Use as Flame Retardants in Polymers and Textiles

There are no available scientific studies or industrial data that document the use of Dipentyl propan-2-yl phosphate (B84403) as a flame retardant in polymers or textiles. The broader category of organophosphate esters is well-known for its flame-retardant properties, which function through mechanisms in both the gas and condensed phases to inhibit combustion. However, specific research findings or application data for Dipentyl propan-2-yl phosphate in this context could not be identified.

Application as Plasticizers in Polymeric Materials

No information could be found regarding the application of this compound as a plasticizer in polymeric materials. Phosphate esters are commonly employed as plasticizers, particularly in PVC and other polymers, to enhance flexibility and processing characteristics. Despite this general application for the chemical class, there is no specific research or documentation to support the use of this compound for this purpose.

Role in Hydraulic Fluids and Lubricant Additives

A thorough search of technical literature and patents did not yield any information on the role of this compound in hydraulic fluids or as a lubricant additive. Certain phosphate esters are valued in these applications for their fire resistance and anti-wear properties. However, there is no evidence to suggest that this compound is utilized in these formulations.

Other Industrial and Specialized Applications

There is no information available in scientific or industrial literature detailing other specialized applications for this compound, such as in metal extraction, as a surfactant, a solvent, or in coatings. While various phosphate esters are known to have diverse industrial uses, no such applications have been documented for this specific compound.

Environmental Remediation and Management Strategies

Bioremediation Approaches for Contaminated Media (Soil, Water, Sediment)

Bioremediation is a widely studied approach for the cleanup of various environmental contaminants. It leverages biological organisms, primarily microbes and plants, to degrade or sequester pollutants.

Microbial Remediation Technologies

Microbial remediation utilizes bacteria, fungi, and other microorganisms to break down hazardous substances into less toxic or non-toxic compounds. For organophosphorus compounds in general, microbial degradation is a known pathway, often involving the hydrolysis of phosphate (B84403) ester bonds by enzymes such as phosphotriesterases. However, no studies were identified that specifically investigate the microbial degradation of Dipentyl propan-2-yl phosphate or identify microbial consortia capable of its remediation.

Phytoremediation Potential and Mechanisms

Phytoremediation involves the use of plants to remove, contain, or degrade environmental contaminants. The mechanisms of phytoremediation include phytoextraction (accumulation of contaminants in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (degradation of contaminants in the root zone by soil microbes stimulated by the plant). There is no available research on the potential of any plant species to remediate soil or water contaminated with this compound.

Enzymatic Bioremediation Systems

This approach involves the use of isolated enzymes to treat contaminated environments. For related organophosphate pesticides, enzymes like organophosphate hydrolase have been studied for their ability to catalyze the initial and most crucial step in their degradation. oup.com Research on enzymes with specific activity against this compound has not been documented.

Physical and Chemical Treatment Technologies (e.g., Adsorption, Advanced Oxidation Processes)

Physical and chemical methods are common for treating water and soil contamination. Adsorption utilizes materials with high surface area to bind and remove contaminants. Advanced Oxidation Processes (AOPs) employ highly reactive species, such as hydroxyl radicals, to oxidize and mineralize organic pollutants. wikipedia.orgmdpi.comresearchgate.netmdpi.com While these technologies are effective for a broad range of organic compounds, their specific efficacy and the operational parameters for the treatment of this compound have not been investigated.

Sustainable Practices and Risk Mitigation in Industrial Applications

Sustainable industrial practices aim to minimize the environmental impact of chemical use, including measures to prevent release and manage waste. Risk mitigation strategies for organophosphate compounds often involve controlling their use, implementing engineering controls to prevent exposure, and developing safer alternatives. For isopropylated triphenyl phosphates, which are structurally related, risk assessments have been conducted to understand their potential environmental impact. service.gov.uk However, specific sustainable practices and risk mitigation measures documented for the industrial use of this compound are not available.

Emerging Research Frontiers and Future Directions

Development of Green Synthesis Routes for Phosphate (B84403) Esters

The chemical industry is increasingly focused on developing environmentally benign synthesis methods to reduce hazardous waste and energy consumption. For phosphate esters like Dipentyl propan-2-yl phosphate, several green chemistry avenues are being explored.

Enzymatic and Biocatalytic Synthesis: Biocatalysis offers a highly selective and efficient alternative to traditional chemical synthesis. Enzymes such as alkaline phosphatases and phosphotriesterases are being investigated for their ability to catalyze the formation of phosphate ester bonds under mild conditions tandfonline.com. These enzymatic routes provide several advantages, including more direct and shorter pathways to the final product, reducing the need for harsh reagents and complex purification steps tandfonline.com. For instance, bacterial phosphotriesterase has been shown to stereoselectively hydrolyze phosphinate esters, a principle that can be reversed for synthesis, allowing for the creation of specific chiral phosphate esters kisti.re.kr.

Mechanochemistry: A novel approach involves the use of mechanical force, sometimes coupled with external electric fields, to drive chemical reactions. Termed mechanochemistry, this solvent-free method can accelerate the decomposition and formation of phosphate esters researchgate.netresearchgate.net. Research using nonequilibrium molecular dynamics simulations has shown that mechanical stress can catalyze the cleavage and formation of P-O-C bonds, which is the fundamental chemistry for synthesizing and degrading phosphate esters researchgate.netnih.gov.

Alternative Energy and Reagent Strategies: Other green synthesis strategies focus on replacing hazardous chemicals and energy-intensive processes. This includes the use of visible-light photocatalysis, which allows for the synthesis of a broad range of phosphate esters under mild conditions researchgate.net. Additionally, researchers are developing metal-free activating agents and exploring the use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), as a green reaction medium for enzymatic synthesis, which can enhance reaction rates and simplify product separation nih.gov.

Table 1: Comparison of Green Synthesis Routes for Phosphate Esters

| Synthesis Route | Principle | Advantages | Research Focus |

|---|---|---|---|

| Enzymatic Synthesis | Use of enzymes (e.g., phosphatases, lipases) as catalysts. | High selectivity, mild reaction conditions, reduced waste, shorter synthesis routes tandfonline.com. | Optimizing enzyme activity and stability, expanding substrate scope. |

| Mechanochemistry | Application of mechanical force (e.g., ball milling) to induce chemical reactions. | Solvent-free, can be combined with other energy sources like electric fields researchgate.netresearchgate.net. | Understanding reaction mechanisms, scaling up processes. |

| Photocatalysis | Use of visible light to drive reactions with a photocatalyst. | Mild conditions, use of renewable energy source researchgate.net. | Developing efficient and stable photocatalysts. |

| Supercritical Fluids | Using fluids above their critical temperature and pressure (e.g., scCO₂) as solvents. | Non-toxic, easily removable solvent, enhanced mass transfer nih.gov. | Optimizing conditions for enzymatic reactions, extraction processes. |

Novel Analytical Technologies for High-Throughput Screening and Passive Sampling

To understand the prevalence and environmental behavior of OPEs, including compounds like this compound, advanced analytical technologies are crucial. The focus is on developing methods that are faster, more sensitive, and capable of in-situ monitoring.

High-Throughput Screening (HTS) and Extraction: Traditional sample preparation methods like Soxhlet extraction are often slow and solvent-intensive. Newer, high-throughput techniques are being adopted to accelerate the analysis of large numbers of samples.

Pressurized Liquid Extraction (PLE) and Accelerated Solvent Extraction (ASE) are automated methods that use elevated temperatures and pressures to quickly and efficiently extract OPEs from solid samples like dust, sediment, and consumer products, using less solvent than conventional methods researchgate.netnih.govacs.org.

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for both "suspect" and "nontarget" screening nih.govacs.orgresearchgate.net. This allows researchers to search for a wide range of known OPEs and identify previously unknown transformation products or novel OPEs in complex environmental and biological samples without needing a pure analytical standard for every compound kisti.re.krresearchgate.net.

Biosensor-based HTS systems are being developed for functional screening, such as identifying and optimizing OPE-degrading enzymes. These systems often use a fluorescent reporter that is activated by the breakdown products of OPEs, enabling rapid screening of thousands of enzyme variants nih.govnih.gov.

Passive Sampling Technologies: Passive samplers are devices that accumulate chemicals from the environment over time without the need for power or pumps, providing a time-weighted average concentration. They are cost-effective tools for monitoring OPEs in air and water.

Solid-Phase Microextraction (SPME): SPME fibers coated with materials like polydimethylsiloxane (B3030410) (PDMS) can be exposed directly to air or water to adsorb OPEs tandfonline.comresearchgate.netmdpi.com. This technique is simple, solvent-free, and can be directly coupled with gas chromatography for analysis tandfonline.com.

Polyurethane Foam (PUF) Samplers: Disks of polyurethane foam are widely used for passive air sampling of semi-volatile organic compounds, including OPEs diva-portal.orgdaneshyari.com. They are deployed for extended periods to monitor background atmospheric concentrations.

Polar Organic Chemical Integrative Sampler (POCIS): This device is specifically designed for sampling hydrophilic or polar organic chemicals from water. A modified version (m-POCIS) has been successfully used to monitor OPEs in rivers acs.org.

Low-Density Polyethylene (LDPE) Samplers: Sheets or strips of LDPE can be deployed in water to sample hydrophobic organic contaminants, including certain OPEs copernicus.org.

Table 2: Emerging Analytical and Sampling Technologies for Organophosphate Esters

| Technology | Application | Principle | Advantages |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | High-throughput extraction from solids | Uses high pressure and temperature to extract analytes. | Fast, automated, reduced solvent use compared to traditional methods researchgate.netacs.org. |

| High-Resolution Mass Spectrometry (HRMS) | Screening for known and unknown OPEs | Provides highly accurate mass measurements, enabling identification of compounds without standards. | Enables nontarget analysis, discovery of novel OPEs and metabolites nih.govacs.orgresearchgate.net. |

| Solid-Phase Microextraction (SPME) | Passive sampling in air and water | A coated fiber adsorbs analytes from the matrix. | Solvent-free, simple, sensitive, can be automated tandfonline.comresearchgate.net. |

| POCIS / m-POCIS | Passive sampling in aquatic environments | A solid sorbent sequestered between membranes accumulates polar organic chemicals. | Provides time-weighted average concentrations of water-soluble OPEs acs.org. |

Predictive Modeling of Environmental Fate and Impact

Predictive computational models are becoming indispensable tools for assessing the environmental risks of chemicals, especially for compounds with limited experimental data. These in silico methods can forecast the environmental behavior and potential toxicity of OPEs.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR modeling is a cornerstone of predictive environmental science. These models establish mathematical relationships between the chemical structure of a compound and its physicochemical properties or biological activity. For OPEs, QSARs are being developed to predict:

Aquatic Toxicity: Models can estimate the acute toxicity (e.g., LC50 values) of various OPEs to organisms like fish and invertebrates, helping to prioritize chemicals for further testing researchgate.netacs.orgmdpi.com.

Hydrolysis and Degradation: A novel model has been developed to predict the reaction barriers for the alkaline hydrolysis of OPEs, which is a key detoxification pathway. This model has shown to be more accurate than previous complex QSARs kisti.re.kr.

Physicochemical Properties: For new or unstudied OPEs, QSAR-based tools are used to estimate essential parameters like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which govern their environmental distribution acs.org.

Mass Balance and Fate Models: To understand the behavior of OPEs on a larger scale, mass balance models are used to simulate their transport and fate in entire ecosystems, such as a river estuary researchgate.net. These models can estimate the fluxes of a chemical from different sources (e.g., river inputs, atmospheric deposition) and its removal through various sinks (e.g., outflow to the sea, degradation, burial in sediment) researchgate.net. This information is vital for developing effective environmental management and pollution control strategies researchgate.net.

Molecular Modeling and Docking: At the molecular level, computational techniques like molecular dynamics (MD) simulations and quantum chemical calculations are used to understand the mechanisms of OPE biotransformation tandfonline.com. These models can simulate the binding of an OPE molecule to the active site of a metabolic enzyme, such as cytochrome P450, predicting its metabolic fate tandfonline.comacs.org. Similarly, inverse docking tools can screen OPEs against various nuclear hormone receptors to predict their potential for endocrine disruption researchgate.net.

Innovative Bioremediation and Detoxification Strategies

Bioremediation leverages the metabolic capabilities of microorganisms and their enzymes to break down environmental pollutants into less harmful substances. This approach is seen as a cost-effective and environmentally friendly strategy for cleaning up sites contaminated with OPEs.

Microbial Degradation: A diverse range of bacteria and fungi have been identified with the ability to degrade organophosphorus compounds researchgate.netnih.govacs.org. These microbes utilize OPEs as a source of essential nutrients like carbon or phosphorus acs.orgtandfonline.com. Research focuses on isolating novel, robust microbial strains from contaminated environments and optimizing conditions for their growth and degradative activity. Bacteria from genera such as Flavobacterium, Agrobacterium, Sphingomonas, and Brevundimonas are well-documented for their OPE degradation capabilities researchgate.netresearchgate.net.

Enzymatic Remediation: The key to microbial degradation lies in specific enzymes, primarily organophosphate hydrolases (OPHs) and phosphotriesterases (PTEs) researchgate.netresearchgate.netmdpi.comacs.org. These enzymes catalyze the hydrolysis of the phosphoester bonds, which is the critical first step in detoxifying OPEs tandfonline.comresearchgate.net. Innovative strategies are focused on harnessing these enzymes directly:

Cell-Free Systems: To circumvent concerns about releasing genetically modified organisms, researchers are developing "cell-free" systems that use purified enzymes. A major challenge is enzyme stability, which is being addressed by immobilizing the enzymes on robust carriers like nanoparticles or metal-organic frameworks. This enhances their stability and allows for their recovery and reuse tandfonline.comnih.govsci-hub.st.

Enzyme Engineering: Through techniques of directed evolution and protein engineering, scientists are modifying the structure of OPHs to enhance their catalytic efficiency, broaden their substrate specificity to target a wider range of OPEs, and improve their stability in harsh environmental conditions researchgate.netacs.orgnih.gov.

Bioreactor Technology: For treating contaminated water, bioreactors containing immobilized microorganisms are a promising technology. For example, cells of Sphingomonas sp. have been immobilized in a packed-bed bioreactor, which achieved complete degradation of the OPE chlorpyrifos (B1668852) within hours and could be reused for multiple cycles researchgate.net. This demonstrates the potential for developing continuous treatment systems for industrial wastewater or contaminated groundwater.

Structure-Function Relationship Studies for Environmental Performance

Understanding how the chemical structure of an OPE influences its environmental behavior and toxicity is critical for designing safer, next-generation chemicals and for accurately assessing the risks of existing ones.

Impact of Substituent Groups: The properties of an OPE are largely determined by its substituent "R" groups, which can be categorized as alkyl, halogenated alkyl, or aryl (aromatic) groups nih.govacs.org.

Persistence and Degradation: The molecular structure directly affects an OPE's susceptibility to degradation. Studies in sediments have shown that degradation rates vary significantly among OPEs, with high molecular weight alkyl-OPEs being more persistent than some chlorinated and aryl-OPEs nih.gov. This highlights that structure-persistence relationships can be complex and counterintuitive.

Bioaccumulation: The tendency of an OPE to accumulate in organisms is strongly linked to its hydrophobicity, a property governed by its structure. Generally, a positive correlation exists between the octanol-water partition coefficient (log Kow) and bioaccumulation factors in aquatic life nih.gov. However, this trend may reverse for very hydrophobic molecules, whose large size might hinder uptake across biological membranes researchgate.net.

Toxicity: The type of substituent is a key determinant of toxicity. For example, aryl-OPEs are often implicated as endocrine disruptors tandfonline.com. Studies comparing the different classes have found that they can induce distinct toxicological pathways; for instance, halogenated and alkyl-OPEs may cause more oxidative stress and DNA damage, while aryl-OPEs are linked to endoplasmic reticulum stress nih.gov. Molecular modeling has also shown that properties like alkyl chain length can influence a compound's ability to interact with biological targets like the androgen receptor researchgate.net.

Predictive Frameworks: Quantitative Structure-Activity Relationship (QSAR) models are the primary tool for elucidating these relationships. By correlating a wide array of calculated molecular descriptors with experimental data, QSARs can predict environmental performance indicators such as toxicity, persistence, and bioaccumulation potential for OPEs that have not yet been tested researchgate.netnih.govacs.org. These models are crucial for prioritizing existing chemicals for regulation and for guiding the design of new OPEs with more favorable environmental profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.